molecular formula C19H20N4OS B5308223 4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5308223
M. Wt: 352.5 g/mol
InChI Key: OXMOIHHAHYPEOV-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-14-6-8-15(9-7-14)20-19(24)23-12-10-22(11-13-23)18-16-4-2-3-5-17(16)25-21-18/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMOIHHAHYPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid or its derivatives.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole intermediate with piperazine under appropriate conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperazine derivative with 4-methylphenyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-benzothiazol-3-yl)piperazine-1-carboxamide: Lacks the 4-methylphenyl group.

    N-(4-methylphenyl)piperazine-1-carboxamide: Lacks the benzothiazole ring.

    4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide: Lacks the methyl group on the phenyl ring.

Uniqueness

4-(1,2-benzothiazol-3-yl)-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both the benzothiazole ring and the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

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